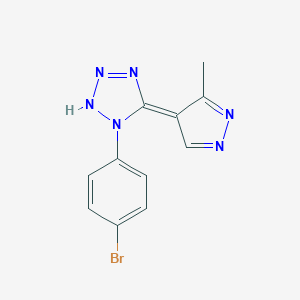
(5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole is a novel tetrazole derivative that has garnered significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound has shown promising results in various scientific studies, making it a subject of interest for researchers worldwide.
作用機序
The mechanism of action of (5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole involves the binding of the compound to the active site of hCA enzymes. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is essential for various physiological processes. The inhibition of hCA enzymes leads to a decrease in the production of bicarbonate, which can have therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole are primarily linked to its inhibition of hCA enzymes. The inhibition of these enzymes can lead to a decrease in the production of bicarbonate, which can affect various physiological processes. For example, the inhibition of hCA enzymes has been linked to the treatment of glaucoma by reducing intraocular pressure. It has also been linked to the treatment of epilepsy by reducing the production of bicarbonate, which can lead to a decrease in neuronal excitability.
実験室実験の利点と制限
The advantages of using (5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole in lab experiments include its ability to inhibit the activity of hCA enzymes, which can have therapeutic effects. The compound is relatively easy to synthesize and can be obtained in good yields. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in water. These limitations need to be addressed to ensure the safe and effective use of (5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole in drug discovery.
将来の方向性
There are several future directions for the use of (5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole in drug discovery. One direction is the development of more potent and selective hCA inhibitors based on the structure of this compound. Another direction is the investigation of the therapeutic potential of (5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole in various diseases, including cancer. Additionally, the use of this compound as a tool for studying the role of hCA enzymes in various physiological processes can provide valuable insights into the development of new therapeutics.
合成法
The synthesis of (5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole involves the reaction of 4-bromoacetophenone, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, and sodium azide in the presence of copper sulfate pentahydrate and sodium ascorbate. The reaction takes place in dimethyl sulfoxide (DMSO) at 100°C for 24 hours. The resulting product is then purified by column chromatography to obtain pure (5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole.
科学的研究の応用
(5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole has shown potential applications in drug discovery due to its ability to inhibit the activity of certain enzymes. It has been found to inhibit the activity of human carbonic anhydrase (hCA) isoforms I, II, IX, and XII, which are involved in various physiological processes. The inhibition of hCA enzymes has been linked to the treatment of various diseases, including glaucoma, epilepsy, and cancer.
特性
製品名 |
(5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole |
|---|---|
分子式 |
C11H9BrN6 |
分子量 |
305.13 g/mol |
IUPAC名 |
(5Z)-1-(4-bromophenyl)-5-(3-methylpyrazol-4-ylidene)-2H-tetrazole |
InChI |
InChI=1S/C11H9BrN6/c1-7-10(6-13-14-7)11-15-16-17-18(11)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,17)/b11-10+ |
InChIキー |
BYCRBJDWCSCHHP-ZHACJKMWSA-N |
異性体SMILES |
CC\1=NN=C/C1=C\2/N=NNN2C3=CC=C(C=C3)Br |
SMILES |
CC1=NN=CC1=C2N=NNN2C3=CC=C(C=C3)Br |
正規SMILES |
CC1=NN=CC1=C2N=NNN2C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,4-Bis[(4-methoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B258087.png)
![1-[(3,4-dimethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B258088.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]indoline](/img/structure/B258089.png)

![3-{[3-(Trifluoromethyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258098.png)
![3-[(3-Fluoro-4-methylanilino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B258107.png)

![2-[(5-Chloro-2-pyridinyl)amino]naphthoquinone](/img/structure/B258118.png)
![2-[(2-Nitro-3-pyridinyl)oxy]-1-phenylethanone](/img/structure/B258128.png)


![{2-[(3-Methyl-5-oxo-1-phenyl-2-thioxoimidazolidin-4-ylidene)methyl]phenoxy}acetic acid](/img/structure/B258137.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(3,4-dimethoxybenzyl)piperazine](/img/structure/B258139.png)